molecular formula C13H23NO4 B14037731 Tert-butyl 2-hydroxy-6-oxa-9-azaspiro[4.5]decane-9-carboxylate

Tert-butyl 2-hydroxy-6-oxa-9-azaspiro[4.5]decane-9-carboxylate

Cat. No.: B14037731
M. Wt: 257.33 g/mol
InChI Key: POLRZSJEFBNOJH-UHFFFAOYSA-N
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Description

Tert-butyl 2-hydroxy-6-oxa-9-azaspiro[45]decane-9-carboxylate is a spirocyclic compound with a unique structure that includes both oxygen and nitrogen atoms within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-hydroxy-6-oxa-9-azaspiro[4.5]decane-9-carboxylate typically involves the reaction of tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with specific reagents under controlled conditions. For example, one method involves the use of Dess-Martin periodinane in dichloromethane at ambient temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scalable synthetic routes similar to those used in laboratory settings. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, would be crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-hydroxy-6-oxa-9-azaspiro[4.5]decane-9-carboxylate can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like Dess-Martin periodinane.

    Reduction: Potentially using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with Dess-Martin periodinane would yield an oxidized form of the compound.

Scientific Research Applications

Tert-butyl 2-hydroxy-6-oxa-9-azaspiro[4.5]decane-9-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules.

    Organic Synthesis: Its unique spirocyclic structure makes it a valuable intermediate in the synthesis of complex organic compounds.

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-hydroxy-6-oxa-9-azaspiro[4.5]decane-9-carboxylate involves its interaction with molecular targets through its functional groups. The oxygen and nitrogen atoms in the spirocyclic ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-hydroxy-6-oxa-9-azaspiro[4.5]decane-9-carboxylate is unique due to its specific arrangement of functional groups and the presence of both oxygen and nitrogen atoms within its spirocyclic structure. This gives it distinct chemical and physical properties compared to other similar compounds.

Properties

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

tert-butyl 3-hydroxy-6-oxa-9-azaspiro[4.5]decane-9-carboxylate

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-6-7-17-13(9-14)5-4-10(15)8-13/h10,15H,4-9H2,1-3H3

InChI Key

POLRZSJEFBNOJH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2(C1)CCC(C2)O

Origin of Product

United States

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